DSP-0509
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DSP-0509; DSP 0509; DSP0509; |
Origin of Product |
United States |
Molecular Characterization and Target Engagement of Dsp 0509
Identification of DSP-0509 as a Synthetic Small Molecule Toll-like Receptor 7 Agonist
This compound has been identified and characterized as a novel, synthetic small molecule that functions as an agonist of Toll-like Receptor 7 (TLR7). This compound is designed for systemic administration, aiming to activate TLR7 and subsequently induce anti-tumor immune effects frontiersin.orgnih.govnih.govcancer.gov. The activation of TLR7, an innate immune receptor that recognizes single-stranded RNAs, is known to lead to robust immune responses, including the secretion of type I interferons and the activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses nih.govcancer.govmedkoo.com.
In Vitro Selectivity Profile for TLR7 Activation
The in vitro characterization of this compound reveals a highly selective agonistic activity towards TLR7, distinguishing it from other TLR agonists, particularly those with broader TLR activation profiles.
Agonistic Activity on Human and Murine TLR7
This compound demonstrates potent agonistic activity on both human and murine TLR7. Studies utilizing NF-κB/SEAP/293 cells stably expressing human TLR7 or murine TLR7 have quantified its efficacy. This compound exhibited agonistic activity on human TLR7 with an EC50 of 515 nM frontiersin.orgnih.govfrontiersin.org, and on murine TLR7 with an EC50 of 33 nM frontiersin.orgnih.govfrontiersin.org. Another study reported a pEC50 of 6.5 ± 0.25 nM for human TLR7 and 7.5 nM for mouse TLR7 clinicaltrials.gov. These findings underscore its capacity to activate TLR7 across species.
Table 1: Agonistic Activity of this compound on Human and Murine TLR7
| Target | EC50 (nM) frontiersin.orgnih.govfrontiersin.org | pEC50 (nM) clinicaltrials.gov |
| Human TLR7 | 515 | 6.5 ± 0.25 |
| Murine TLR7 | 33 | 7.5 |
Differentiation from Other TLR Agonists (e.g., Imidazoquinoline Scaffolds)
A key feature differentiating this compound from many previously reported TLR7 agonists, such as imiquimod (B1671794) and R848, is its molecular scaffold frontiersin.orgnih.govfrontiersin.org. While many conventional TLR7 agonists, including R848, possess an imidazoquinoline scaffold, this compound is characterized by a pyrimidine (B1678525) scaffold frontiersin.orgnih.govfrontiersin.org. This structural divergence is hypothesized to play a role in its distinct selectivity profile nih.gov.
Absence of Significant TLR8 Agonistic Activity
A notable aspect of this compound's selectivity profile is the absence of significant agonistic activity against TLR8. Even at concentrations up to 10 μM, this compound showed no agonistic activity against TLR8 in reporter assays frontiersin.orgnih.govfrontiersin.orgaacrjournals.org. This makes this compound a TLR7-selective agonist, a characteristic that differentiates it from many other TLR7 agonists that often exhibit dual TLR7/8 agonistic activity frontiersin.orgnih.govnih.gov. The selective activation of TLR7, without concurrent activation of TLR8, may contribute to a potentially wider safety margin, as the expression profile of TLR8 in immune cells is broader than that of TLR7 nih.gov.
Table 2: Selectivity Profile of this compound for TLR7 vs. TLR8
| Target | Agonistic Activity (EC50 / Activity at 10 µM) | Selectivity |
| Human TLR7 | 515 nM frontiersin.orgnih.govfrontiersin.org | Selective |
| Human TLR8 | No agonistic activity up to 10 μM frontiersin.orgnih.govfrontiersin.orgaacrjournals.org | - |
Molecular Scaffold and Design Principles of this compound
The molecular scaffold of this compound is based on a pyrimidine core structure frontiersin.orgnih.govfrontiersin.org. This pyrimidine backbone is a deliberate design choice that distinguishes it from the imidazoquinoline scaffolds commonly found in other TLR7 agonists like imiquimod frontiersin.orgnih.govfrontiersin.org. The design principles behind this compound emphasize unique physicochemical features aimed at enabling systemic administration while ensuring a short half-life in the body frontiersin.orgnih.govnih.govresearchgate.net. This rapid elimination is partly attributed to its activity as a substrate for organic anion transporting peptide (OATP) transporters, which facilitates its excretion aacrjournals.orgnih.gov. The pyrimidine structure is suggested to contribute to its observed TLR7 selectivity nih.gov.
Mechanistic Elucidation of Dsp 0509 Action at the Cellular and Molecular Level
Activation of Antigen-Presenting Cells (APCs)
The stimulation of TLR7 by DSP-0509 promotes the maturation and activation of pivotal antigen-presenting cells (APCs), such as dendritic cells and macrophages. These activated APCs are essential for priming T cells and initiating adaptive immunity researchgate.netnih.govresearchgate.netpatsnap.comfrontiersin.org. This compound has been shown to activate bone marrow-derived dendritic cells (BMDCs) and induce the secretion of inflammatory cytokines and the elevation of MHC class II expression, indicative of dendritic cell activation frontiersin.orgnih.govnih.govfrontiersin.orgdntb.gov.uaresearchgate.net.
Plasmacytoid dendritic cells (pDCs) are a primary site of TLR7 expression aacrjournals.orgnih.govaacrjournals.org. This compound effectively activates human primary pDCs, leading to a dose-dependent induction of interferon-alpha (IFNα) secretion frontiersin.orgaacrjournals.orgnih.govfrontiersin.orgamericanpharmaceuticalreview.com. This TLR7 stimulation in pDCs is a key event that triggers type I interferon secretion, thereby initiating innate immune activation aacrjournals.orgaacrjournals.orgamericanpharmaceuticalreview.comaacrjournals.orgozmosi.com. The agonistic effect of this compound on TLR7 expressed in pDCs is hypothesized to promote cytokine induction and the activation of cytotoxic T lymphocytes (CTLs) sumitomo-pharma.comsumitomo-pharma.com.
Studies have demonstrated that this compound activates bone marrow-derived dendritic cells (BMDCs) and induces inflammatory cytokines, including type I interferons frontiersin.orgnih.govnih.govdntb.gov.uaresearchgate.net. In experiments involving BMDCs generated from murine bone marrow cells, treatment with this compound resulted in a dose-dependent increase in the expression of CD86, a well-established marker of dendritic cell activation nih.gov. This activation is mediated through the TLR7 pathway within BMDCs, leading to enhanced cytokine secretion and increased MHC class II expression frontiersin.orgnih.govfrontiersin.org.
Table 1: Effect of this compound on BMDC Activation
| Cell Type | Marker of Activation | Observed Effect of this compound | Reference |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 expression | Dose-dependent increase | nih.gov |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | MHC class II expression | Elevation | frontiersin.orgnih.govfrontiersin.org |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Inflammatory cytokine induction | Induced | frontiersin.orgnih.govnih.govdntb.gov.uaresearchgate.net |
Induction of Type I Interferon Secretion
A hallmark of this compound's mechanism of action is its potent ability to induce type I interferon secretion frontiersin.orgaacrjournals.orgnih.govcancer.govnih.govaacrjournals.orgaacrjournals.org. This induction is directly dependent on TLR7, as evidenced by the observation that this compound induced IFNα secretion in wild-type mice but not in TLR7 knock-out mice aacrjournals.org. As previously noted, this compound stimulates human primary pDCs to secrete IFNα in a dose-dependent manner frontiersin.orgnih.gov. The activation of TLR7, particularly in pDCs, is a well-established pathway for triggering type I interferon secretion, which subsequently leads to innate immune activation aacrjournals.orgaacrjournals.orgamericanpharmaceuticalreview.comaacrjournals.orgozmosi.com. This process is mediated through the MyD88-dependent pathway, culminating in the secretion of type-I interferons via Interferon Regulatory Factor 7 (IRF7) nih.govfrontiersin.orgunige.ch.
Modulation of Downstream Signaling Pathways (e.g., MyD88-dependent Pathway)
Activated TLR signaling, downstream of TLR7 engagement by this compound, triggers critical transcription factor pathways, most notably Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Interferon Regulatory Factors (IRFs) frontiersin.orggoogle.com. Specifically, TLR7 and TLR8 activate NF-κB through MyD88-dependent signaling pathways researchgate.net. The TLR7 signal activation, which relies on MyD88 as an adaptor protein, leads to the secretion of inflammatory cytokines like IL-6 and IL-12 in an NF-κB dependent manner, and subsequently to the secretion of type I interferons via IRF7 nih.gov. Furthermore, the ligation of TLR7 and TLR9 is directly linked to the secretion of type I interferon through the MyD88-dependent pathway, involving the activation of IRF7 frontiersin.orgunige.ch. It is noteworthy that the inhibition of AXL, a receptor tyrosine kinase, has been observed to attenuate the activation of NF-κB by TLR signals nih.gov.
Table 2: Key Downstream Signaling Events Induced by this compound
| Signaling Pathway/Molecule | Effect of this compound | Associated Immune Response | Reference |
| MyD88-dependent pathway | Activation | Triggers anti-tumor immunity, IFNα production | nih.govnih.govfrontiersin.orgunige.ch |
| NF-κB | Activation | Production of pro-inflammatory cytokines (e.g., IL-6, IL-12) | nih.govfrontiersin.orgresearchgate.netgoogle.com |
| IRF7 | Activation | Secretion of type I interferons (e.g., IFNα) | nih.govfrontiersin.orgunige.ch |
Induction of Pro-inflammatory Cytokines and Chemokines
Activation of TLR7 by this compound leads to the induction of inflammatory cytokines and chemokines. Specifically, this compound has been shown to activate bone marrow-derived dendritic cells (BMDCs) and induce the secretion of inflammatory cytokines, including type I interferons (IFN-α) frontiersin.orgnih.govaacrjournals.orgresearchgate.netdntb.gov.ua. This activation of TLR signaling pathways typically triggers the NF-κB and type I interferon pathways, resulting in the production of various pro-inflammatory cytokines and chemokines google.comresearchgate.net.
Impact on T-Cell Activation and Proliferation
This compound significantly impacts T-cell activation and proliferation, contributing to enhanced anti-tumor immunity.
This compound promotes the activation of cytotoxic T-lymphocytes (CTLs), which are critical for anti-tumor responses. Research indicates that this compound enhances anti-tumor immune effects by inducing type I interferons, primarily through the activation of dendritic cells and subsequently CTLs cancer.govfrontiersin.orgnih.govresearchgate.net. In studies involving combination therapies, the addition of this compound to anti-PD-1 antibody treatment led to enhanced infiltration of various immune cells, including cytotoxic T cells, into the tumor microenvironment frontiersin.orgnih.gov. Furthermore, this compound increased the number of IFNγ-secreting CTLs, as demonstrated by ELISpot assays using splenocytes from tumor-bearing mice aacrjournals.org. The combination treatment of this compound with an anti-PD-1 antibody also significantly increased the cluster of CD8+ T cells expressing key effector molecules such as Granzyme B (Gzmb), Perforin 1 (Prf1), Cytotoxic T-Lymphocyte Associated Protein 4 (Ctla4), and Inducible T Cell Costimulator (Icos) frontiersin.orgnih.gov.
This compound contributes to the expansion of effector memory T cells (TEM cells), which are vital for sustained anti-tumor immunity and immune memory. In mouse models, the combination of this compound with anti-PD-1 or anti-CTLA-4 antibodies resulted in the expansion of effector memory T cells in both peripheral blood and tumor tissues frontiersin.orgnih.govresearchgate.net. This expansion was associated with the rejection of tumor re-challenge, indicating the establishment of a robust immune memory frontiersin.orgnih.gov. Similarly, when this compound was combined with radiation therapy, an increase in splenic effector memory CD8 T cells was observed aacrjournals.orgnih.gov.
Table 1: Impact of this compound on Effector Memory T Cell Expansion
| Treatment Group | Location of TEM Cell Expansion | Observed Outcome | Source |
| This compound + anti-PD-1 antibody | Peripheral blood, Tumor | Expanded TEM cells, Rejection of tumor re-challenge | frontiersin.orgnih.govresearchgate.net |
| This compound + anti-CTLA-4 antibody | Tumor | Increased TEM cells | frontiersin.orgnih.govresearchgate.net |
| This compound + Radiation Therapy | Spleen | Increased splenic effector memory CD8 T cells | aacrjournals.orgnih.gov |
The compound also modulates the activity and differentiation of regulatory T (Treg) cells, which are known for their immunosuppressive functions. In in vitro settings, this compound demonstrated an ability to counteract the inhibitory effects of Tregs on effector T cell proliferation frontiersin.orgnih.gov. It significantly reduced the percentage of Treg differentiation from CD4+ T cells when co-cultured with CD11c+ dendritic cells in the presence of TGF-β aacrjournals.orgfrontiersin.orgnih.gov.
However, in vivo studies revealed a more complex picture, where this compound monotherapy led to an increase in Treg presence within tumors frontiersin.orgnih.govnih.govresearchgate.net. To address this, combination strategies were explored. For instance, combining this compound with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor effectively reduced Treg infiltration within the tumor, leading to enhanced anti-tumor activity frontiersin.orgnih.govnih.gov.
Table 2: Effects of this compound on Regulatory T (Treg) Cells
| Context | Effect of this compound | Associated Outcome/Observation | Source |
| In vitro | Counteracts inhibitory effects of Tregs on effector T cell proliferation | Increased proliferative fraction of CD4+ T cells in co-culture with Tregs | frontiersin.orgnih.gov |
| In vitro | Suppresses Treg differentiation from naive CD4+ T cells | Reduced percentage of Treg differentiation from CD4+ T cells | aacrjournals.orgfrontiersin.orgnih.gov |
| In vivo (monotherapy) | Increases Treg presence in tumors | Increased proportion of Tregs infiltrating tumors | frontiersin.orgnih.govnih.govresearchgate.net |
| In vivo (combination with IDO1 inhibitor) | Reduces Treg infiltration in tumors | Enhanced anti-tumor activity | frontiersin.orgnih.govnih.gov |
Effects on Natural Killer (NK) Cells and Other Immune Cell Populations
Beyond T cells, this compound influences other crucial immune cell populations. Single-cell RNA sequencing (scRNA-seq) analysis in tumor-bearing mouse models revealed that this compound induced an expansion of various immune cell populations, including Natural Killer (NK) cells, CD4+ T cells, monocytes, and granulocytes frontiersin.orgnih.govnih.govresearchgate.net. While an increase in NK cell scores was observed with this compound monotherapy, most cell type scores, including NK cells, were further increased in combination treatment groups, such as with anti-PD-1 antibody frontiersin.orgfrontiersin.orgnih.gov.
Table 3: Impact of this compound on Immune Cell Populations (Monotherapy vs. Combination)
| Immune Cell Population | This compound Monotherapy Effect | Combination Therapy Effect (e.g., with anti-PD-1) | Source |
| Natural Killer (NK) cells | Significant increase compared to vehicle group | Further increased infiltration/growth | frontiersin.orgnih.govnih.govresearchgate.net |
| CD4+ T cells | Expansion observed | Not explicitly detailed for combination | frontiersin.orgnih.govnih.govresearchgate.net |
| Monocytes | Significant increase compared to vehicle group | Further increased infiltration/growth | frontiersin.orgnih.gov |
| Granulocytes | Significant increase compared to vehicle group | Further increased infiltration/growth | frontiersin.orgnih.gov |
| Macrophages | Significantly reduced (specific subsets not detailed) | Marked rise in M1-like macrophage cluster with anti-PD-1 | frontiersin.orgnih.govnih.gov |
| pDCs | Significantly reduced | Not explicitly detailed for combination | frontiersin.orgnih.gov |
Preclinical Pharmacological Activities and Efficacy Studies
In Vitro Efficacy in Cancer Cell Lines and Immune Cell Co-culture Systems
DSP-0509 demonstrates selective agonistic activity towards TLR7. In in vitro reporter assays, this compound exhibited agonistic activity on human TLR7 with an EC50 of 316 nM and on murine TLR7 with an EC50 of 33 nM. Notably, it showed no agonistic activity against TLR8 at concentrations up to 10 μM frontiersin.orgaacrjournals.org.
Table 1: In Vitro TLR Agonistic Activity of this compound
| Target | EC50 (nM) | Agonistic Activity |
| Human TLR7 | 316 | Yes |
| Murine TLR7 | 33 | Yes |
| Human TLR8 | > 10,000 | No |
Induction of Immune-related mRNA and Protein Expression
This compound effectively activates bone marrow-derived dendritic cells (BMDCs), leading to the induction of inflammatory cytokines, including type I interferons, and an elevation of MHC class II expression frontiersin.orgnih.govnih.govaacrjournals.org. Studies analyzing immune-related mRNA expression in the tumor microenvironment using the nCounter system revealed significant changes in gene expression. This compound monotherapy resulted in altered expression in 38.4% of genes, while combination therapy with an anti-PD-1 antibody further increased this to 55.7% frontiersin.orgnih.gov. Among the genes with changed expression, Fasl and Ido1 showed highly increased expression frontiersin.orgnih.gov.
Table 2: Percentage of Significantly Changed Gene Expression in Tumor Microenvironment (nCounter Assay)
| Treatment Group | Percentage of Significantly Changed Genes |
| This compound Monotherapy | 38.4% |
| Anti-PD-1 Antibody Monotherapy | 34.9% |
| This compound + Anti-PD-1 Antibody | 55.7% |
It is important to note that this compound did not directly induce immunogenicity or cytotoxic activity on tumor cells. Instead, its effects were mediated through immune cells frontiersin.orgnih.gov. For instance, the expression of PD-L1 and H2Kd on CT26 cells was not directly increased by this compound. However, these markers were elevated in the conditioned medium derived from spleen cells treated with this compound, indicating indirect immunogenic induction via immune cells frontiersin.orgnih.gov.
Furthermore, single-cell RNA sequencing (scRNA-seq) analysis of tumor-infiltrating lymphocytes (TILs) revealed that this compound induced the infiltration and expansion of a wide variety of immune cell populations. This compound monotherapy led to a significant increase in Natural Killer (NK) cells, CD4+ T cells, CD4+ regulatory T cells (Tregs), monocytes, plasmacytoid dendritic cells (pDCs), and granulocytes within tumors. Conversely, the percentage of macrophages was significantly decreased with this compound treatment nih.govfrontiersin.org.
Modulation of Cell Proliferation and Viability in Immune-mediated Contexts
This compound's impact on tumor cells is primarily indirect, driven by its immunomodulatory effects rather than direct cytotoxicity frontiersin.orgnih.gov. In immune-mediated contexts, this compound has been shown to modulate various immune cell functions that subsequently affect tumor cell proliferation and viability. In vitro studies demonstrated that this compound significantly reduced the differentiation of Tregs from CD4+ T cells when co-cultured with CD11c+ DCs in the presence of TGFβ, suggesting a potential mechanism to counteract immune suppression nih.govfrontiersin.org.
When combined with an AXL inhibitor, this compound amplified TNFα secretion while reducing IL-10 secretion in bone marrow-derived macrophages (BMDMs), indicating an enhanced pro-inflammatory, anti-tumor phenotype in myeloid cells nih.govnih.gov. The synergistic effect of this compound with immune checkpoint inhibitors (ICIs) is particularly notable. Combination treatments with anti-PD-1 or anti-CTLA-4 antibodies significantly enhanced the infiltration of multiple immune cells, including cytotoxic T cells, into the tumor microenvironment frontiersin.orgnih.govresearchgate.net. This combination also led to increased scores for T cells, CD8+ T cells, and cytotoxic cells, along with an expansion of effector memory T cells in both peripheral blood and tumor tissues frontiersin.orgnih.govaacrjournals.orgresearchgate.net. These enhanced immune responses ultimately contributed to the suppression of tumor growth and the rejection of tumor re-challenge in preclinical models frontiersin.orgnih.govaacrjournals.orgresearchgate.net.
Efficacy in Syngeneic In Vivo Tumor Models
This compound has demonstrated significant anti-tumor efficacy in various syngeneic in vivo tumor models, both as a monotherapy and, more prominently, in combination with other therapeutic agents.
Suppression of Primary Tumor Growth
Systemic administration of this compound has been shown to significantly suppress primary tumor growth. In a mouse model subcutaneously implanted with LM8 mouse osteosarcoma cells, weekly intravenous administration of this compound significantly inhibited tumor growth compared to vehicle treatment frontiersin.orgnih.govaacrjournals.orgresearchgate.netdntb.gov.ua. Similar significant tumor growth inhibition was observed in the murine colorectal CT26 tumor-bearing mouse model frontiersin.orgnih.gov.
The anti-tumor activity of this compound is largely dependent on the presence of CD8+ T cells. Studies in nude mice engrafted with CT26 cancer cells showed no clear tumor growth inhibitory activity with this compound, underscoring the critical role of T cells in its mechanism frontiersin.orgnih.gov. The efficacy of this compound monotherapy tended to be stronger in tumor models with higher pre-treatment CD8+ T cell infiltration frontiersin.orgnih.govdntb.gov.uaaacrjournals.org.
Combination therapies involving this compound have shown enhanced efficacy. The combination of this compound with anti-PD-1 antibody or anti-CTLA-4 antibody significantly enhanced tumor growth inhibition compared to monotherapy in models such as CT26 and 4T1 frontiersin.orgnih.govaacrjournals.orgresearchgate.net. Furthermore, this compound, when combined with radiation therapy, enhanced anti-tumor activity in CT26, LM8, and 4T1 inoculated mouse models nih.gov. The combination of this compound with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor also enhanced anti-tumor efficacy by reducing regulatory T cells (Tregs) within the tumor microenvironment nih.govfrontiersin.orgresearchgate.net. Additionally, combining this compound with an AXL inhibitor resulted in increased anti-tumor efficacy in vivo nih.gov.
Inhibition of Metastatic Lesion Formation
Beyond primary tumor suppression, intravenous administration of this compound has demonstrated the ability to inhibit metastatic lesion formation. In the LM8 tumor-bearing mouse model, this compound significantly reduced the number of pulmonary metastatic nodules, indicating its effectiveness in preventing lung metastasis frontiersin.orgnih.govaacrjournals.orgresearchgate.netdntb.gov.uaresearchgate.net. This systemic effect contrasts with topical TLR7 agonists like imiquimod (B1671794), which typically show anti-tumor activity only in primary tumors frontiersin.orgnih.gov. This suggests that systemic administration of this compound effectively induces systemic immune activation, contributing to the potent inhibition of metastatic tumor growth frontiersin.orgnih.gov.
Anti-tumor Activity in Immunologically "Cold" versus "Hot" Tumor Microenvironments
The anti-tumor activity of this compound as a monotherapy shows variability depending on the immunological characteristics of the tumor microenvironment. This compound tended to be more effective in immunologically "hot" tumors, characterized by high mutation rates and robust CD8+ T cell infiltration, such as the colorectal carcinoma CT26 model frontiersin.orgnih.govdntb.gov.uaaacrjournals.orgtandfonline.com. Conversely, its monotherapy efficacy was weaker in "cold" tumors, which exhibit low mutation rates, limited T-cell recruitment, and a generally immunosuppressive microenvironment, like the mammary carcinoma 4T1 model aacrjournals.orgtandfonline.comresearchgate.net.
Crucially, the combination of this compound with immune checkpoint inhibitors (ICIs) targeting CTLA-4 or PD-1 proved effective in both "cold" and "hot" tumor models aacrjournals.orgtandfonline.comlarvol.com. This suggests that this compound can facilitate the conversion of immunologically "cold," ICI-resistant tumors into "hot" lesions that become responsive to ICIs aacrjournals.orgtandfonline.com. The combination therapy enhanced infiltration by multiple immune cells, including cytotoxic T cells, and activated T cell function and antigen presentation pathways within the tumor microenvironment frontiersin.orgnih.govresearchgate.net. Specifically, in the "cold" 4T1 model, combination treatment with anti-PD-1 antibody resulted in anti-tumor activity accompanied by increased expression of IFN-gamma signature genes and a decrease in polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) aacrjournals.orgtandfonline.com. This modulation of the tumor microenvironment highlights this compound's potential to broaden the applicability of immunotherapy to a wider range of tumor types.
Table 3: Summary of this compound Efficacy in Syngeneic In Vivo Tumor Models
| Tumor Model | Immunological Status (Monotherapy) | Monotherapy Efficacy | Combination Therapy (with ICIs/RT/IDO1i/AXLi) Efficacy | Key Immune Changes in TME (Combination) |
| LM8 | Not explicitly stated | Significant suppression of primary and metastatic growth frontiersin.orgnih.govaacrjournals.org | Enhanced with RT nih.gov | - |
| CT26 | "Hot" (high CD8+ T cell infiltration, high mutation rates) aacrjournals.orgtandfonline.com | Significant suppression of primary growth frontiersin.orgnih.gov | Significantly enhanced with anti-PD-1, anti-CTLA-4, RT, IDO1i, AXL inhibitor frontiersin.orgnih.govaacrjournals.orgnih.govfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.net | Increased CD8+ T cells, cytotoxic T cells, effector memory T cells, M1-like macrophages; activated T cell function and antigen presentation pathways frontiersin.orgnih.govnih.govnih.govresearchgate.net |
| 4T1 | "Cold" (low CD8+ T cell infiltration, low mutation rates) aacrjournals.orgtandfonline.comresearchgate.net | Weaker anti-tumor activity aacrjournals.orgtandfonline.com | Significantly enhanced with anti-PD-1, anti-CTLA-4, RT frontiersin.orgnih.govresearchgate.netaacrjournals.orgnih.govtandfonline.com | Increased IFN-gamma signature genes, decreased PMN-MDSCs aacrjournals.orgtandfonline.com |
Preclinical Combination Therapeutic Strategies with Dsp 0509
Combination with Immune Checkpoint Blockers (ICBs)
Immune checkpoint blockers (ICBs) are a cornerstone of modern cancer immunotherapy. Preclinical studies have explored the synergistic potential of combining DSP-0509 with ICBs to enhance their anti-tumor efficacy.
The combination of this compound with anti-Programmed Death-1 (PD-1) antibodies has demonstrated significant synergistic anti-tumor effects in various preclinical tumor models. nih.govaacrjournals.orgaacrjournals.org In CT26 tumor-bearing mice, the combination therapy resulted in remarkable suppression of tumor growth compared to either agent administered alone. nih.govfrontiersin.org This enhanced efficacy was also observed in the 4T1 breast cancer model, which is known for its immune-suppressive tumor microenvironment. aacrjournals.org
The anti-tumor activity of this combination is associated with favorable modulation of the tumor microenvironment. nih.govfrontiersin.org Single-cell RNA sequencing (scRNA-seq) of tumor-infiltrating lymphocytes (TILs) revealed that the combination treatment significantly increased the cluster of CD8+ T cells expressing key effector molecules such as Granzyme B (Gzmb), Perforin 1 (Prf1), CTLA-4, and ICOS, compared to this compound monotherapy. frontiersin.orgnih.gov Furthermore, a marked increase in the M1-like macrophage cluster was observed in the combination group, indicating a shift towards a more anti-tumorigenic myeloid phenotype. nih.govfrontiersin.org
Gene expression analysis of tumors treated with the combination therapy showed increased expression of IFN-gamma signature genes, including Ifng, Cxcl10, and Gzmb. aacrjournals.org This indicates a heightened anti-tumor immune response within the tumor microenvironment. The combination also led to an increase in the infiltration of various immune cells, including cytotoxic T cells. nih.govfrontiersin.org
Tumor Growth Inhibition in CT26 Model with this compound and Anti-PD-1 Antibody Combination
| Treatment Group | Tumor Growth Inhibition vs. Vehicle | Key Molecular/Cellular Changes | Reference |
|---|---|---|---|
| This compound Monotherapy | Significant | Increased infiltration of NK cells, CD4+ T cells, and Tregs | nih.govfrontiersin.org |
| Anti-PD-1 Monotherapy | Not significant | - | frontiersin.org |
| This compound + Anti-PD-1 Antibody | Significantly enhanced vs. monotherapy | Increased effector-like CD8+ T cell cluster; Increased M1-like macrophages; Upregulation of Gzmb, Prf1, Ctla4, Icos in CD8+ T cells | nih.govfrontiersin.orgnih.gov |
Similar to the combination with anti-PD-1 antibodies, combining this compound with anti-Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) antibodies has also shown significant enhancement of anti-tumor activity. nih.govaacrjournals.org In the CT26 subcutaneous tumor model, the combination of this compound with an anti-CTLA-4 antibody resulted in significant tumor growth inhibition compared to the vehicle and anti-CTLA-4 antibody monotherapy groups. nih.gov This synergistic effect was also confirmed in the 4T1 tumor model. aacrjournals.org
The enhanced anti-tumor activity is associated with the activation of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment. nih.gov Gene expression analysis revealed that the combination therapy led to an elevation of Ifnγ and Gzmb in the tumor, suggesting increased CTL activity. nih.govaacrjournals.org
A critical aspect of the synergistic effect observed with this compound and ICB combination therapies is the enhancement of T cell function and the induction of immunological memory. nih.govaacrjournals.org In the CT26 model, the combination of this compound with an anti-PD-1 antibody led to an expansion of effector memory T cells in both the peripheral blood and the tumor. nih.govfrontiersin.org Mice that achieved a complete response to the combination therapy were able to reject a re-challenge with the same tumor cells, indicating the formation of a durable anti-tumor memory. aacrjournals.orgresearchgate.net
Single-cell RNA sequencing analysis further supported the observation of increased memory CD8+ T cells in the combination responder group. nih.gov Specifically, clusters associated with memory CD8+ T cells were more abundant in mice responding to the combination therapy. nih.gov The combination of this compound with an anti-CTLA-4 antibody also resulted in an upregulation of effector memory T cells. nih.govfrontiersin.org
Impact of this compound Combination Therapies on T Cell Populations
| Combination Therapy | Effect on T Cell Subsets | Indication of Immunological Memory | Reference |
|---|---|---|---|
| This compound + Anti-PD-1 Antibody | Increased effector memory T cells (CD8+CD62L-CD127+) in TILs; Increased effector-like CD8+ T cell cluster | Rejection of tumor re-challenge in complete responders | nih.govaacrjournals.orgfrontiersin.org |
| This compound + Anti-CTLA-4 Antibody | Increased effector memory T cells | - | nih.govfrontiersin.org |
Combination with Other Immunomodulatory Agents
In addition to ICBs, preclinical studies have investigated the combination of this compound with other agents that modulate the tumor immune microenvironment.
While this compound can enhance anti-tumor immunity, it has also been observed to increase the proportion of regulatory T cells (Tregs) infiltrating tumors. nih.govfrontiersin.org To counteract this potential immunosuppressive effect, this compound has been combined with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat. nih.gov IDO1 inhibitors are known to reduce Tregs within the tumor microenvironment. nih.gov
In a mouse tumor model, the combination of this compound and Epacadostat exhibited enhanced anti-tumor activity. nih.gov Flow cytometry analysis confirmed a significant decrease in the Treg fraction and the Treg/CD8 ratio in both the tumor and the spleen of the combination treatment group. nih.gov These findings suggest that the addition of an IDO1 inhibitor can augment the anti-tumor efficacy of this compound by mitigating the increase in Tregs. nih.govfrontiersin.org
The receptor tyrosine kinase AXL is another target for combination therapy with this compound. AXL inhibitors have been shown to modulate the function of myeloid cells. nih.govfrontiersin.org Pre-treatment of bone marrow-derived macrophages (BMDMs) with an AXL inhibitor, TP-0903, augmented the secretion of the pro-inflammatory cytokine TNFα induced by this compound, while reducing the secretion of the immunosuppressive cytokine IL-10. nih.govnih.gov
In vivo, the combination of this compound and TP-0903 demonstrated stronger tumor growth inhibition than the AXL inhibitor alone. nih.govfrontiersin.org These results suggest that AXL inhibitors can enhance the anti-tumor immune activity of this compound by promoting the activation of myeloid cells within the tumor microenvironment towards a more anti-tumor phenotype. nih.govfrontiersin.org
Combination with Radiation Therapy
Preclinical studies have investigated the synergistic effects of combining the Toll-like receptor 7 (TLR7) agonist, this compound, with radiation therapy, demonstrating enhanced anti-tumor activity and modulation of the immune response. nih.govaacrjournals.org This combination leverages the immunogenic effects of radiation with the immune-activating properties of this compound to create a more robust and durable anti-cancer effect. nih.gov
Enhanced Anti-tumor Activity and Immune Activation
The combination of this compound with radiation therapy (RT) has been shown to significantly enhance anti-tumor activity in various preclinical cancer models, including CT26 colon carcinoma, LM8 osteosarcoma, and 4T1 breast cancer mouse models. nih.gov Research indicates that this enhanced efficacy is not due to direct cytotoxicity on tumor cells but rather through the activation of an immune-mediated response. frontiersin.org
In a CT26 tumor-bearing mouse model, the combination treatment resulted in a notable suppression of tumor growth compared to either this compound or radiation therapy alone. nih.govfrontiersin.org Spleen cells isolated from mice treated with the combination therapy exhibited increased tumor lytic activity, which was inversely correlated with tumor volume. nih.gov This suggests that the combination therapy boosts the ability of the immune system to recognize and kill cancer cells.
Furthermore, analysis of tumor-derived messenger RNA (mRNA) revealed that the combination of RT and this compound led to a strong increase in the expression of anti-tumor effector molecules, including Granzyme B (Gzmb) and Interleukin-12 (Il12). nih.gov These molecules are critical for the cytotoxic function of immune cells. A predictive signature for a complete response to the combination therapy was identified in peripheral blood leukocytes, characterized by low expression of Havcr2 and Cd274, high expression of Cd80, and low expression of Il6. nih.gov
| Category | Marker/Molecule | Effect of Combination Therapy | Associated Outcome |
|---|---|---|---|
| Tumor-Derived mRNA | Gzmb | Strongly Increased Expression | Enhanced Anti-tumor Activity |
| Il12 | Strongly Increased Expression | Enhanced Anti-tumor Activity | |
| Predictive Signature for Complete Response (PBLs) | Havcr2 | Low Expression | Complete Response |
| Cd274 (PD-L1) | Low Expression | Complete Response | |
| Cd80 | High Expression | Complete Response | |
| Il6 | Low Expression | Complete Response |
Modulation of T-cell Dependent Immune Activation
The enhanced anti-tumor effect of combining this compound with radiation is critically dependent on the modulation of T-cell activity. nih.govfrontiersin.org Studies have demonstrated that this combination leads to a significant increase in the levels of cytotoxic T lymphocytes (CTLs) in the spleens of mice that achieved a complete cure. nih.gov These CTLs are essential for recognizing and eliminating tumor cells.
Further evidence for the crucial role of T-cells, specifically CD8+ T cells, comes from re-challenge experiments. Mice that were completely cured by the combination therapy were able to reject a subsequent re-challenge with the same CT26 tumor cells but did not reject a different tumor cell line (Renca). nih.gov This tumor-specific memory response was abrogated when CD8+ T cells were depleted, confirming their central role in the long-term anti-tumor immunity induced by the combination therapy. nih.gov
Moreover, the combination treatment was found to increase the levels of splenic effector memory CD8 T cells. nih.gov This population of T cells is vital for a rapid and effective response upon subsequent encounters with the same tumor antigens. The data collectively suggest that the synergy between this compound and radiation therapy effectively promotes a robust, T-cell-dependent anti-tumor immune response, leading to both tumor regression and the establishment of lasting immunological memory. nih.govaacrjournals.org
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Synthetic Methodologies for DSP-0509
This compound is a chemically synthesized compound, with its development and production undertaken by Sumitomo Pharma Co., Ltd. nih.govnih.govfrontiersin.org. While specific, detailed synthetic procedures are typically proprietary, the comprehensive chemical synthesis of this compound has been described in patent WO/2013/172479. nih.govfrontiersin.orgmedchemexpress.com
For research and experimental purposes, this compound is often prepared in specific solution formulations depending on the application. For in vitro studies, 10 mM solutions of this compound are typically prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govfrontiersin.org For in vivo studies, the compound is dissolved in a 2.5 mM glycine (B1666218) buffered solution with a pH of 10.2. nih.govnih.govfrontiersin.org
Pyrimidine (B1678525) Scaffold and Structural Distinctions
A defining characteristic of this compound's chemical architecture is its pyrimidine scaffold. nih.gov This structural foundation sets it apart from many previously reported TLR7 agonists, such as imiquimod (B1671794), which are typically characterized by an imidazoquinoline scaffold. nih.gov
The distinct pyrimidine backbone of this compound is believed to be instrumental in conferring its selective agonistic activity towards TLR7. nih.gov Unlike many imidazoquinoline-based TLR7 agonists that often exhibit dual agonistic effects on both TLR7 and TLR8, this compound demonstrates a notable selectivity for TLR7, showing no agonistic activity against TLR8 at concentrations up to 10 μM. nih.gov
The IUPAC name for this compound (Guretolimod) provides a detailed description of its complex structure: 2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid. nih.gov The molecular formula of this compound is C24H34F3N5O4, and its molecular weight is 513.6 g/mol . nih.gov
Structure-Activity Relationship (SAR) of this compound and Analogues in TLR7 Agonism
The structure-activity relationship (SAR) of this compound highlights its potent and selective activation of TLR7. This compound has demonstrated selective agonistic activity for TLR7, distinguishing it from compounds that activate both TLR7 and TLR8. nih.gov
Quantitative data on its TLR7 agonistic activity include:
Human TLR7: EC50 of 515 nM nih.gov
Murine TLR7: EC50 of 33 nM nih.gov
This selectivity is attributed to its pyrimidine scaffold, which differs from the imidazoquinoline scaffold found in non-selective TLR7/8 agonists. nih.gov The chemical structure plays a critical role in determining the biological effects of TLR7/8 agonists. medchemexpress.com While the provided information primarily focuses on this compound itself, indicating its unique pyrimidine structure as a key determinant of its TLR7 selectivity, specific detailed SAR studies on a broad range of this compound analogues with varying structural modifications and their precise impact on TLR7 agonism are not extensively detailed in the available literature. One analogue mentioned is SA-5, an orally active small molecule TLR7 agonist that is also a pyrimidine derivative analogous to Guretolimod (this compound). researchgate.net
Rational Design for Systemic Injectability
The rational design of this compound focused on developing a TLR7 agonist suitable for systemic administration, which is crucial for expanding its therapeutic applications beyond topical treatments. A key design feature of this compound is its unique physicochemical properties that enable systemic injectability while ensuring a short half-life in the body. nih.govfrontiersin.orgclinicaltrials.gov This rapid clearance from the body is a deliberate design choice aimed at minimizing potential systemic side effects. nih.gov
A significant aspect of its design for rapid excretion is its function as a substrate for the organic anion transporting polypeptide (OATP) transporter. hodoodo.com This interaction with OATP transporters facilitates its efficient removal from the body, contributing to its short half-life and reducing the risk of systemic immune adverse effects, such as cytokine release syndrome. hodoodo.com The objective was to create a novel small molecule TLR7 agonist that could be administered intravenously. nih.govfrontiersin.org
Further advancements in rational design have explored drug delivery strategies to optimize the systemic administration of this compound. For instance, low molecular weight dextran (B179266) conjugates (e.g., 5DEX-0509R) have been developed. These conjugates aim to specifically deliver this compound to target cells, such as tumor-associated macrophages, while still maintaining the rapid clearance profile characteristic of the unconjugated compound. acs.org These dextran conjugates have demonstrated enhanced antitumor activity compared to this compound alone, illustrating how rational design extends to optimizing drug delivery for improved efficacy and safety. acs.org
Advanced Preclinical Research Methodologies
Use of Single-Cell RNA Sequencing (scRNA-seq) for Immune Cell Profiling in Tumor Microenvironment
Single-cell RNA sequencing (scRNA-seq) has been employed to dissect the complex cellular landscape of the tumor microenvironment (TME) following administration of DSP-0509. nih.gov In a CT26 tumor-bearing mouse model, scRNA-seq analysis of tumor-infiltrating lymphocytes (TILs) revealed that this compound induces significant changes in the composition of various immune cell populations. nih.govfrontiersin.org
Treatment with this compound led to an expansion of several immune cell types within the tumor. nih.govfrontiersin.org Notably, there was a significant increase in the percentages of Natural Killer (NK) cells, CD4+ T cells, regulatory T cells (Tregs), monocytes, plasmacytoid dendritic cells (pDCs), and granulocytes in the this compound treatment group compared to the vehicle group. frontiersin.org Conversely, the proportion of macrophages was significantly reduced following treatment. nih.govfrontiersin.org
When combined with an anti-PD-1 antibody, this compound demonstrated a synergistic effect on the TME. nih.gov This combination therapy resulted in a notable increase in the cluster of CD8+ T cells that express key effector molecules such as Granzyme B (Gzmb), Perforin 1 (Prf1), Ctla4, and Icos. acs.org Furthermore, the combination treatment led to a marked rise in the M1-like macrophage cluster, indicating a shift towards an anti-tumor phenotype. acs.org
The scRNA-seq data also provided insights into the effects of this compound on myeloid cells. By scrutinizing the gene expression profiles of individual cells, researchers were able to identify and characterize various myeloid cell subtypes, including different clusters of monocytes, macrophages, and conventional dendritic cells (cDCs). nih.gov This level of detail allows for a deeper understanding of how this compound modulates the myeloid compartment within the TME to contribute to its anti-tumor activity. nih.gov
Table 1: Changes in Immune Cell Populations in the Tumor Microenvironment Following this compound Treatment (scRNA-seq Data)
Immune Cell Population Effect of this compound Monotherapy Effect of this compound + Anti-PD-1 Combination Therapy Natural Killer (NK) Cells Significant Increase Data Not Specified CD4+ T Cells Significant Increase Data Not Specified Regulatory T Cells (Tregs) Significant Increase Data Not Specified CD8+ T Cells (Effector-like) Data Not Specified Significant Increase in Gzmb, Prf1, Ctla4, Icos expressing cluster Macrophages Significant Decrease Marked Rise in M1-like Macrophage Cluster Monocytes Significant Increase Data Not Specified Plasmacytoid Dendritic Cells (pDCs) Significant Increase Data Not Specified Granulocytes Significant Increase Data Not Specified
Flow Cytometric Analysis of Immune Cell Populations
Flow cytometry has been a critical tool in quantifying the changes in various immune cell populations in preclinical models treated with this compound. nih.govresearchgate.net This technique allows for the precise identification and enumeration of specific lymphocyte subsets within tumors and peripheral tissues. researchgate.netnih.gov
Furthermore, when this compound was combined with an anti-PD-1 antibody, flow cytometric analysis of TILs revealed a significant increase in the number of both CD8+ T cells and effector memory T cells (CD62L-CD127+). nih.govfrontiersin.org This indicates a qualitative enhancement of the anti-tumor T cell response. The analysis of peripheral blood lymphocytes also showed an expansion of effector memory T cells, highlighting the systemic immune-activating effects of the combination therapy. researchgate.net
Flow cytometry has also been instrumental in correlating baseline immune cell populations with the anti-tumor efficacy of this compound. researchgate.net By analyzing TILs from various syngeneic tumor models prior to treatment, a trend was observed where tumors with high baseline CD8+ T cell infiltration were more responsive to this compound monotherapy. researchgate.netnih.gov
Table 2: Summary of Flow Cytometry Findings for this compound
Treatment Group Analyzed Tissue/Cells Key Findings This compound + IDO1 Inhibitor Tumor and Spleen Significant decrease in Treg fraction and Treg/CD8 ratio. This compound + Anti-PD-1 Antibody Tumor-Infiltrating Lymphocytes (TILs) Significant increase in the number of CD8+ T cells and effector memory T cells. This compound + Anti-PD-1 Antibody Peripheral Blood Lymphocytes Expansion of effector memory T cells. This compound Monotherapy (Pre-treatment analysis) Tumor-Infiltrating Lymphocytes (TILs) Positive correlation between baseline CD8+ T cell infiltration and anti-tumor activity.
Gene Expression Profiling (qPCR arrays) in Preclinical Models
Gene expression analysis using quantitative PCR (qPCR) arrays has provided valuable insights into the molecular mechanisms underlying the anti-tumor effects of this compound. nih.govnih.gov This methodology allows for the targeted profiling of a panel of genes, often focusing on those related to immune responses. nih.gov
In preclinical studies, gene expression profiles in tumor tissues were measured by qPCR arrays to assess the impact of this compound, particularly in combination with immune checkpoint inhibitors. nih.gov When this compound was combined with an anti-PD-1 antibody, an increased expression of IFN-gamma signature genes, including Ifng, Cxcl10, and Gzmb, was observed in both this compound-responsive (CT26) and -resistant (4T1) tumor models. nih.gov This indicates that the combination therapy can induce a more inflamed tumor microenvironment, which is often associated with better treatment outcomes. nih.gov
Similarly, when combined with an anti-CTLA-4 antibody, this compound also led to an increased expression of the IFN-gamma signature gene profile. nih.gov These findings suggest that this compound can synergize with different types of immune checkpoint inhibitors to enhance anti-tumor immunity by modulating key gene expression pathways. nih.gov
In a separate study combining this compound with radiation therapy, qPCR was used to analyze the expression of 218 immune-related genes in the tumor. nih.gov The combination treatment resulted in an elevated expression of a variety of these genes. nih.gov Specifically, the expression of Gzmb, a critical molecule for cytotoxic T cell-mediated killing, and Il12b, a cytokine important for Th1 responses, was significantly increased in the combination group. nih.gov
Table 3: Upregulated Genes in Tumors Treated with this compound in Combination Therapies (qPCR Data)
Combination Therapy Upregulated Genes/Gene Signature This compound + Anti-PD-1 Antibody IFN-gamma signature (Ifng, Cxcl10, Gzmb) This compound + Anti-CTLA-4 Antibody IFN-gamma signature This compound + Radiation Therapy Gzmb, Il12b, and other immune-related genes
Development and Evaluation of Novel Delivery Systems (e.g., Dextran-based Conjugates)
To enhance the therapeutic index of this compound, novel delivery systems have been developed and evaluated. acs.org One such approach involves the use of dextran-based conjugates. acs.org
A key strategy in the development of novel delivery systems for this compound has been the targeting of tumor-associated macrophages (TAMs). acs.org A technology referred to as dextran-based TAM targeting activating conjugate (D-TAC) has been developed to specifically deliver this compound to this cell population. nih.govacs.org
This approach utilizes low molecular weight dextran (B179266), which is recognized by the mannose receptor (CD206) that is highly expressed on M2-type macrophages, a subtype of TAMs often associated with tumor progression. nih.govacs.org By conjugating this compound to dextran, the resulting nanomedicine, termed 5DEX-0509R, can selectively target these M2-like TAMs within the tumor microenvironment. nih.govacs.org The goal of this targeted delivery is to activate the TAMs and induce a phenotypic switch from the pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. acs.org Single-cell RNA sequencing has shown a disappearance of the CD206-high macrophage cluster after treatment with the conjugate, supporting this mechanism of action. nih.gov
The conjugation of this compound to dextran has been shown to significantly impact its biological activity. acs.org Preclinical studies have demonstrated that compared to the unconjugated, small molecule this compound, the dextran conjugates exhibit superior anti-tumor activity. acs.org
Translational Research Perspectives from Preclinical Findings
Identification of Preclinical Biomarkers for Therapeutic Response
Preclinical investigations have identified key biomarkers that correlate with the therapeutic efficacy of DSP-0509, a novel systemically available Toll-like receptor 7 (TLR7) agonist. nih.gov A significant association has been established between the anti-tumor activity of this compound and the baseline immune status of the tumor microenvironment (TME). researchgate.netaacrjournals.org
In studies involving multiple syngeneic mouse tumor models, the efficacy of this compound monotherapy showed a positive correlation with the level of CD8+ T cell infiltration within the tumor prior to treatment. nih.govresearchgate.net Tumor models with high baseline infiltration of CD8+ T cells, such as the CT26 colorectal cancer model, demonstrated significant tumor growth suppression following intravenous administration of this compound. nih.govresearchgate.netaacrjournals.org Conversely, models with low CD8+ T cell infiltration were less responsive to the treatment. nih.govresearchgate.net This suggests that a pre-existing anti-tumor T-cell response is a predictive factor for the success of this compound therapy. nih.gov
Further analysis revealed a link between anti-tumor efficacy and tumor mutation rates. researchgate.netaacrjournals.org Models characterized by high mutation rates, in addition to high CD8+ T cell infiltration, were among those that responded significantly to this compound. researchgate.netaacrjournals.org In contrast, tumors with low mutation rates and sparse CD8+ T cell infiltration, such as the 4T1 breast cancer model, were found to be resistant to this compound as a standalone therapy. researchgate.netaacrjournals.org Gene expression profiling supported these findings, showing that responsive tumors like CT26 had a "T cell inflamed" phenotype at baseline, with high expression of genes such as Ifng, Fasl, and Il15. aacrjournals.org
Table 1: Correlation of Tumor Characteristics with this compound Monotherapy Efficacy
| Tumor Model | Baseline CD8+ T Cell Infiltration | Tumor Mutation Rate | This compound Anti-Tumor Efficacy | Gene Expression Profile (Baseline) |
|---|---|---|---|---|
| CT26 | High | High | Significant Tumor Growth Suppression researchgate.netaacrjournals.org | High expression of T cell inflamed genes (Ifng, Fasl, Il15) aacrjournals.org |
| 4T1 | Low | Low | No Significant Tumor Growth Suppression researchgate.netaacrjournals.org | High expression of immune suppressive genes (Il10, Csf3) aacrjournals.org |
| EMT6 | Low | Not Specified | Anti-tumor effects observed nih.gov | Not Specified |
| LLC | High | Not Specified | No anti-tumor activity nih.gov | Not Specified |
It is noteworthy that while a strong trend was observed, exceptions exist. For instance, the LLC model, despite high CD8+ T cell infiltration, did not respond to this compound, potentially due to low MHC class I expression. nih.gov Conversely, the EMT6 model showed an anti-tumor effect despite low CD8+ T cell infiltration, suggesting that other immune cells, such as myeloid cells and NK cells, may contribute to the therapeutic effect in certain contexts. nih.gov
This compound's mechanism of action is intrinsically linked to the activation of the TLR7 pathway, which leads to the robust induction of type I interferons (IFNs) and subsequent expression of interferon-stimulated genes (ISGs). nih.govaacrjournals.orgplos.org As a TLR7 agonist, this compound stimulates plasmacytoid dendritic cells (pDCs) and other TLR7-expressing immune cells, triggering a signaling cascade that results in the secretion of cytokines, most notably IFN-α. nih.govresearchgate.netaacrjournals.org In vitro studies confirmed that this compound activates bone marrow-derived dendritic cells (BMDCs) and induces a dose-dependent secretion of IFN-α in human pDCs. nih.gov
This induction of type I IFN is a critical step in initiating a broader anti-tumor immune response. nih.gov Type I IFNs are known to activate and mature dendritic cells, enhance the cytotoxic activity of CD8+ T cells and NK cells, and promote the development of T cell memory. nih.govplos.org Preclinical in vivo studies have shown that systemic administration of this compound leads to marked increases in blood concentrations of IFN-α and IP-10, a chemokine induced by interferons. nih.gov This systemic cytokine response was confirmed to be TLR7-dependent, as it was significantly diminished in TLR7 knockout mice. nih.gov
Furthermore, the combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has been shown to upregulate IFN-gamma signature genes within the tumor microenvironment. researchgate.netaacrjournals.org Analysis of tumor tissue from mice treated with this combination revealed increased expression of genes like Ifng, Cxcl10, and Gzmb (Granzyme B), indicating heightened T-cell function and infiltration. aacrjournals.org This modulation of the TME, driven by the induction of IFN-related genes, is believed to be a key mechanism by which this compound enhances anti-tumor immunity. nih.govaacrjournals.org
Mechanisms of Preclinical Resistance and Strategies for Overcoming Them
Preclinical studies have identified several mechanisms of resistance to this compound monotherapy. A primary factor is the baseline immune landscape of the tumor. researchgate.netaacrjournals.org Tumors described as immunologically "cold"—characterized by low baseline CD8+ T cell infiltration and low tumor mutation rates—are largely resistant to this compound alone. researchgate.netaacrjournals.org The 4T1 murine breast cancer model exemplifies this resistance, exhibiting an immune-suppressive TME with high expression of genes like Il10 and Csf3. aacrjournals.org
Another potential mechanism of resistance involves the expansion of immunosuppressive cell populations. frontiersin.orgnih.gov Single-cell RNA sequencing analysis revealed that while this compound can stimulate effector immune cells, it can also lead to an increased proportion of regulatory T cells (Tregs) infiltrating the tumor. frontiersin.orgnih.gov Tregs are known to dampen anti-tumor immune responses, and their expansion could counteract the intended therapeutic effects of the TLR7 agonist. frontiersin.orgnih.gov
To overcome these resistance mechanisms, preclinical research has focused on combination immunotherapy strategies. frontiersin.orgnih.govoaepublish.com A key approach is to combine this compound with immune checkpoint inhibitors (ICIs). researchgate.netaacrjournals.org The combination of this compound with an anti-PD-1 antibody successfully suppressed tumor growth in the otherwise resistant 4T1 model. researchgate.netaacrjournals.org This combination therapy was shown to increase the expression of IFN-gamma signature genes and decrease the frequency of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) in the TME, effectively converting an immunologically "cold" tumor to a "hot" one. researchgate.netaacrjournals.org Similar synergistic effects were observed with the combination of this compound and an anti-CTLA-4 antibody. nih.govaacrjournals.org
To address the issue of Treg expansion, combining this compound with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor has proven effective. frontiersin.orgnih.govnih.gov This combination therapy effectively reduced Treg infiltration within the tumor, leading to enhanced anti-tumor activity. frontiersin.orgnih.gov Another strategy involves targeting negative feedback loops in TLR signaling. nih.gov The receptor tyrosine kinase AXL can act as a negative feedback regulator of TLR-mediated signals. frontiersin.orgnih.gov Combining this compound with an AXL inhibitor was shown to augment the secretion of pro-inflammatory TNF-α while reducing immunosuppressive IL-10 from macrophages, suggesting a way to enhance the activation of myeloid cells. frontiersin.orgnih.gov
Table 2: Strategies to Overcome Preclinical Resistance to this compound
| Resistance Mechanism | Combination Partner | Rationale | Observed Preclinical Outcome |
|---|---|---|---|
| "Cold" Tumor Microenvironment (Low CD8+ T cell infiltration, low mutation rate) | Anti-PD-1 Antibody | Block T cell exhaustion; convert "cold" TME to "hot" researchgate.netaacrjournals.org | Enhanced tumor growth suppression in resistant models (e.g., 4T1); increased IFN-gamma signature genes researchgate.netaacrjournals.org |
| "Cold" Tumor Microenvironment | Anti-CTLA-4 Antibody | Block inhibitory signaling in T cells nih.govaacrjournals.org | Synergistic anti-tumor efficacy; increased IFN-gamma signature genes nih.govaacrjournals.org |
| Increased Tumor Infiltrating Tregs | IDO1 Inhibitor | Reduce immunosuppressive Tregs within the TME frontiersin.orgnih.govnih.gov | Reduced Treg infiltration; enhanced anti-tumor activity frontiersin.orgnih.gov |
| Negative Feedback in Myeloid Cells | AXL Inhibitor | Enhance TLR7-mediated activation of myeloid cells by blocking AXL negative feedback frontiersin.orgnih.gov | Augmented TNF-α secretion and reduced IL-10 secretion from macrophages frontiersin.orgnih.gov |
| Insufficient T Cell Activation | Radiation Therapy | Promote immunogenic cell death and T cell priming nih.govnih.govnews-medical.net | Enhanced tumor growth inhibition; increased cytotoxic T lymphocyte activity and effector memory T cells nih.govnih.gov |
Potential for Development of Next-Generation TLR7 Agonists and Combination Immunotherapies
The preclinical success of this compound, particularly in combination settings, highlights the significant potential for the development of next-generation TLR7 agonists and novel immunotherapeutic strategies. tandfonline.comnih.gov this compound itself represents an advancement as a systemically available small-molecule TLR7 agonist, overcoming the limitation of topical administration associated with earlier agonists like imiquimod (B1671794). nih.govfrontiersin.org Future developments are likely to focus on optimizing drug properties to improve safety and efficacy, such as designing agonists with higher receptor specificity or controlled, prolonged activation. patsnap.com
The extensive preclinical data for this compound underscores that the future of TLR7 agonists in oncology lies in combination therapies. nih.gov By activating innate immunity, this compound can synergize with a variety of other treatments. nih.gov
Key combination strategies that have shown promise include:
Immune Checkpoint Inhibitors: The combination of this compound with anti-PD-1 or anti-CTLA-4 antibodies has demonstrated the ability to overcome resistance, enhance tumor growth inhibition, and induce effector memory T cells. nih.govfrontiersin.org This approach effectively bridges the innate immune activation by the TLR7 agonist with the adaptive immune response unleashed by checkpoint blockade.
Radiation Therapy: Combining this compound with radiation therapy has been shown to enhance anti-tumor activity. nih.govnih.gov This radio-immunotherapy strategy leverages radiation to induce immunogenic cell death, which, coupled with the TLR7-mediated immune activation, leads to increased cytotoxic T lymphocyte activity and the development of systemic, tumor-specific immunity. nih.govnih.gov
Targeted Therapies: The use of AXL inhibitors or IDO1 inhibitors with this compound demonstrates the potential for highly specific combinations that target distinct resistance pathways within the TME, such as myeloid cell negative feedback loops or Treg-mediated suppression. frontiersin.orgnih.gov
The development of novel TLR agonists is an active area of research, with several compounds in clinical trials. patsnap.comdelveinsight.com Insights from this compound's preclinical profile can guide the design of these next-generation molecules and inform the rational selection of combination partners to create more potent and durable anti-cancer therapies. larvol.com
Future Research Directions and Unexplored Avenues
Deeper Exploration of Immune Cell Cross-Talk and Feedback Mechanisms in the Tumor Microenvironment
Further research is critical to fully unravel the intricate immune cell cross-talk and feedback mechanisms influenced by DSP-0509 within the tumor microenvironment (TME). Studies have shown that this compound induces the infiltration of a wide array of immune cells into tumors, including Natural Killer (NK) cells, CD4+ T cells, CD4+ regulatory T cells (Tregs), and CD8+ T cells. cenmed.comuni.lulabsolu.ca Specifically, in combination with an anti-PD-1 antibody, this compound significantly enhances the infiltration of multiple immune cells, including cytotoxic T cells. wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca
Beyond mere infiltration, this compound actively modulates the functional activities of key myeloid cell populations, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). labsolu.ca The combination of this compound with anti-PD-1 therapy has been observed to increase the presence of M1-like macrophages within the TME, indicating a shift towards a more anti-tumorigenic phenotype. cenmed.comuni.lu This modulation extends to the suppression of intratumoral production of CCL22, a chemokine known to attract regulatory T cells, thereby inhibiting their recruitment to the tumor site. nih.gov
Mechanistic studies have also revealed that the combination of this compound with anti-PD-1 antibody leads to the activation of the T cell function pathway and the antigen presentation pathway, crucial for effective anti-tumor immunity. wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca This suggests that this compound plays a role in "converting" immunologically "cold" tumors, which are typically resistant to immune checkpoint blockers (ICBs), into "hot" lesions that are more responsive to such therapies. unige.ch Future studies should employ advanced techniques, such as single-cell RNA sequencing (scRNA-seq) and spatial transcriptomics, to map the precise cellular interactions and molecular pathways that underpin these observed changes, providing a comprehensive understanding of how this compound orchestrates immune responses within the complex tumor ecosystem.
Investigation of this compound in Additional Preclinical Disease Models
The anti-tumor efficacy of this compound has been demonstrated across various syngeneic tumor-bearing mouse models, indicating its broad potential. This compound, as a monotherapy, has shown tumor growth inhibition in models such as LM8, CT26, A20, MC38, SCCVII, and EMT6. wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca Notably, it effectively reduced tumor growth in both subcutaneous primary lesions and lung metastatic lesions in the LM8 model. wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca
The efficacy of this compound has been observed to correlate with the initial immune status of the tumor, with stronger anti-tumor activity in models characterized by high CD8+ T cell infiltration, such as the CT26 model, and weaker effects in models with low CD8+ T cell infiltration, like the 4T1 and Renca models. wikipedia.org However, the combination of this compound with anti-PD-1 antibody significantly enhanced tumor growth inhibition even in the 4T1 model, which is typically less responsive to monotherapy. wikipedia.org Furthermore, this compound combined with radiation therapy has shown enhanced anti-tumor activity across CT26, LM8, and 4T1 models. fishersci.capharmacomicrobiomics.com
Future investigations should expand into a wider array of preclinical disease models, including those representing diverse cancer types and varying immune landscapes, to fully characterize the spectrum of its activity. This includes exploring its potential in models that are historically resistant to current immunotherapies, as well as those with different mutational burdens and metastatic potentials. Such studies will be crucial for identifying additional cancer types where this compound, either alone or in combination, could offer therapeutic benefits.
Table 1: Preclinical Tumor Models Responsive to this compound
| Tumor Model | Cancer Type | Response to this compound Monotherapy | Response to Combination Therapy (e.g., with anti-PD-1 or RT) | Key Immune Characteristics |
| CT26 | Colorectal Carcinoma | Significant tumor growth inhibition wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca | Enhanced tumor growth inhibition with anti-PD-1 and RT wikipedia.orgfishersci.ca | High mutational burden, robust CD8+ T cell infiltration, inflamed microenvironment unige.ch |
| LM8 | Mammary Carcinoma | Reduced tumor growth in primary and metastatic lesions wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca | Enhanced anti-tumor activity with RT fishersci.ca | Not explicitly detailed, but responsive. |
| A20 | Lymphoma | Significant tumor growth inhibition wikipedia.org | Not explicitly detailed | Not explicitly detailed |
| MC38 | Colorectal Carcinoma | Significant tumor growth inhibition wikipedia.org | Not explicitly detailed | Not explicitly detailed |
| SCCVII | Squamous Cell Carcinoma | Significant tumor growth inhibition wikipedia.org | Not explicitly detailed | Not explicitly detailed |
| EMT6 | Mammary Carcinoma | Significant tumor growth inhibition wikipedia.org | Not explicitly detailed | Not explicitly detailed |
| 4T1 | Mammary Carcinoma | Weaker anti-tumor activity wikipedia.org | Enhanced tumor growth inhibition with anti-PD-1 and RT wikipedia.orgfishersci.ca | Low mutational rates, limited T-cell recruitment, globally suppressive microenvironment unige.ch |
| Renca | Renal Cell Carcinoma | No tumor growth inhibitory effect wikipedia.org | Not explicitly detailed | Low CD8+ T cell infiltration wikipedia.org |
Advanced Mechanistic Studies on Long-Term Immune Memory Induction
A critical aspect of successful cancer immunotherapy is the induction of durable, long-term immune memory, which can prevent tumor recurrence. This compound is hypothesized to sustain immune-mediated anticancer activity through the induction of immune system memory cells. mims.comnih.gov Preclinical findings strongly support this hypothesis. The combination of this compound with an anti-PD-1 antibody has been shown to lead to the expansion of effector memory T cells in both peripheral blood and tumor tissues. wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca This expansion is correlated with the rejection of tumor re-challenge, indicating the establishment of a protective immune memory. wikipedia.orgguidetoimmunopharmacology.orglabsolu.ca
Further evidence comes from studies combining this compound with radiation therapy, where mice completely cured by this combination therapy demonstrated rejection of tumor re-challenge. This rejection was abrogated upon CD8 depletion, highlighting the crucial role of CD8+ T cells in this long-term immunity. fishersci.cadrugbank.com Furthermore, an increase in splenic effector memory CD8 T cells was observed in the combination therapy group, suggesting a systemic memory response. fishersci.ca The increased expression of Interleukin-7 (IL-7), a cytokine known to be important in memory T cell induction, in the combination group (this compound + RT) provides a potential mechanistic link for the observed memory induction. drugbank.com Single-cell RNA sequencing analysis has further corroborated these findings, revealing an increased abundance of memory CD8+ T cells specifically in the responder group to this compound and anti-PD-1 combination therapy. labsolu.ca
Future research should delve deeper into the molecular and cellular mechanisms underlying this memory induction. This includes identifying specific memory T cell subsets, characterizing their phenotypic and functional properties, and investigating the epigenetic and transcriptomic changes that contribute to their long-term persistence and recall capacity. Understanding these fundamental processes will be crucial for optimizing this compound-based therapies to achieve durable clinical responses and prevent relapse.
Exploration of Novel Combination Partners beyond Current ICB and Targeted Agents
While this compound has shown significant synergistic effects with established immune checkpoint blockers such as anti-PD-1 and anti-CTLA-4 antibodies, and with radiation therapy, exploring novel combination partners is a critical future direction. wikipedia.orgguidetoimmunopharmacology.orglabsolu.caunige.chfishersci.capharmacomicrobiomics.comdrugbank.com
Initial investigations have already explored combinations with agents beyond conventional ICBs. For instance, combining this compound with an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor has been shown to enhance antitumor efficacy by reducing the presence of regulatory T cells, which this compound alone can increase. cenmed.comuni.lulabsolu.ca Another promising avenue involves inhibitors targeting the receptor tyrosine kinase AXL. In bone marrow-derived macrophages (BMDMs), an AXL inhibitor amplified this compound-stimulated TNFα secretion while reducing IL-10 secretion, leading to increased efficacy in an in vivo tumor model. uni.lulabsolu.ca
Beyond these, the inherent immunostimulatory properties of TLR7 agonists like this compound suggest their potential as adjuvants in cancer vaccines, a strategy already being explored for other TLR ligands. nih.gov Future research should systematically evaluate this compound in combination with a broader range of therapeutic modalities. This includes, but is not limited to, chemotherapy agents, oncolytic viruses, adoptive cell therapies (e.g., CAR T cells), and other innate immune activators. The goal is to identify synergistic combinations that can overcome resistance mechanisms, enhance anti-tumor immunity in diverse tumor types, and ultimately improve patient outcomes by leveraging this compound's ability to modulate the tumor microenvironment and prime adaptive immune responses.
Q & A
Q. What is the molecular mechanism by which DSP-0509 activates TLR7, and how does this differ from its effects on murine TLR7?
this compound binds to human TLR7, inducing downstream signaling that upregulates cytokines like IFNγ and activates cytotoxic T lymphocytes (CTLs) . Dose-response experiments (0.01–10 µM) show concentration-dependent OD405nm increases for human TLR7, with similar but distinct activation kinetics in murine models, suggesting species-specific binding affinities. Researchers should validate TLR7 specificity using knock-out models or competitive antagonists to rule off-target effects .
Q. What preclinical models are most suitable for studying this compound’s anti-tumor efficacy?
Syngeneic mouse models with intact immune systems are critical for evaluating this compound’s CTL-dependent effects. Experiments comparing immunocompetent vs. T-cell-deficient mice (e.g., SCID models) confirm that tumor regression relies on functional adaptive immunity. Include flow cytometry to quantify tumor-infiltrating lymphocytes and cytokine panels (e.g., IFNγ, IL-12) to link efficacy to immune activation .
Q. How do this compound’s pharmacokinetic (PK) properties influence its dosing regimen in vivo?
this compound has a rapid systemic clearance (t1/2 = 2–4 hours in rats) and low volume of distribution, favoring short-term, pulsed dosing to minimize toxicity while sustaining immune activation. PK/PD modeling should correlate peak plasma concentrations with cytokine induction timelines (e.g., IFNγ peaks at 6–8 hours post-dose) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in TLR7-high vs. TLR7-low tumor microenvironments (TMEs)?
Contradictions may arise from variable TME immunosuppression (e.g., PD-L1 expression, T-reg infiltration). Use spatial transcriptomics to map TLR7 expression gradients within tumors and pair with multiplex immunohistochemistry to identify immune cell exclusion zones. In TLR7-low models, test this compound with STING agonists to bypass TLR7 dependency .
Q. What experimental designs optimize this compound combination therapy with immune checkpoint inhibitors (ICIs)?
Sequential dosing (this compound → anti-PD-1) may prime the TME by enhancing antigen presentation before blocking inhibitory signals. In B16-F10 melanoma models, this approach increased CD8<sup>+</sup> T-cell infiltration by 3-fold vs. monotherapy. Include staggered treatment arms and correlate outcomes with baseline TLR7/PD-L1 co-expression .
Q. How should researchers address variability in this compound-induced cytokine storms across patient-derived xenograft (PDX) models?
Stratify PDX models by baseline myeloid-derived suppressor cell (MDSC) levels, as these cells amplify pro-inflammatory cytokine release. Pre-treat with MDSC-depleting agents (e.g., anti-Gr-1) to isolate this compound-specific effects. Use longitudinal cytokine monitoring (e.g., Luminex assays) to identify early toxicity biomarkers .
Q. What methodologies best quantify this compound’s impact on immune memory formation?
Adopt rechallenge experiments: After tumor clearance in cured mice, reintroduce the same tumor cell line to assess memory T-cell activity. Use TCR sequencing to track clonal expansion and single-cell RNA-seq to identify memory-associated transcripts (e.g., TCF7, IL-7R). Compare with adjuvant-only controls .
Methodological Guidance
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For TLR7-related discrepancies, use siRNA knockdowns in vitro to isolate signaling nodes .
- Experimental Reproducibility : Follow FAIR data standards—document raw flow cytometry files (FCS format), analysis gating strategies, and PK parameters in public repositories like Zenodo .
- Combination Therapy Design : Use factorial ANOVA to test this compound × ICI interactions, with power analysis ensuring adequate sample size (n ≥ 8/group for 80% power in murine studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
